molecular formula C11H12ClN3OS B1364286 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861408-36-8

5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1364286
CAS RN: 861408-36-8
M. Wt: 269.75 g/mol
InChI Key: VHJNWDUKNFYIFD-UHFFFAOYSA-N
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Description

The compound “5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .

Scientific Research Applications

Synthesis and Characterization

  • Microwave Assisted Synthesis

    This compound has been used in a rapid synthesis process under microwave irradiation. A study described the synthesis of various derivatives using this compound as a key intermediate (Raval et al., 2010).

  • Synthesis of Biologically Active Compounds

    Researchers synthesized triazole derivatives incorporating this chemical structure, highlighting its role in forming biologically active compounds (D'Souza et al., 2020).

Corrosion Inhibition

  • Inhibition of Steel Corrosion: A study utilized derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. These inhibitors showed efficiency in protecting steel surfaces (Yadav et al., 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Properties

    Some derivatives of this compound have been tested for antimicrobial activities against various bacteria and fungi, showing promising results (Tien et al., 2016).

  • Antioxidant Evaluation

    Novel derivatives containing this chemical structure were synthesized and evaluated for their antioxidant activities. The presence of electron-releasing groups in these compounds enhanced their antioxidant potential (Maddila et al., 2015).

Cancer Research

  • DNA Methylation Inhibition: New derivatives of this compound were studied for their anti-tumor activity and effects on tumor DNA methylation levels, indicating potential applications in cancer research (Hovsepyan et al., 2018).

Mechanism of Action

properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-3-4-8(12)9(5-7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJNWDUKNFYIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390781
Record name 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861408-36-8
Record name 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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